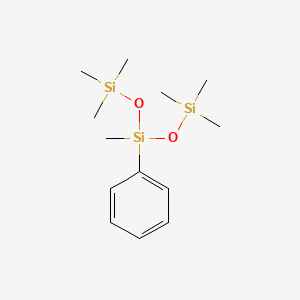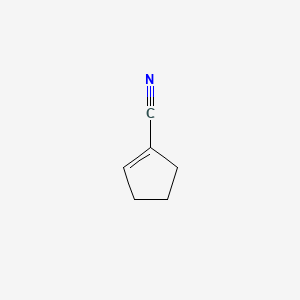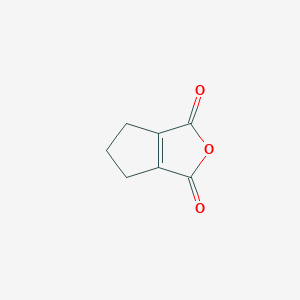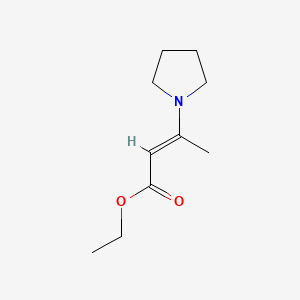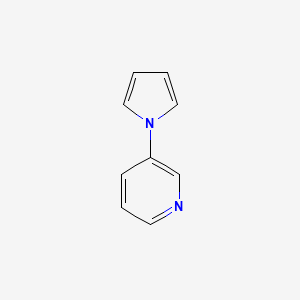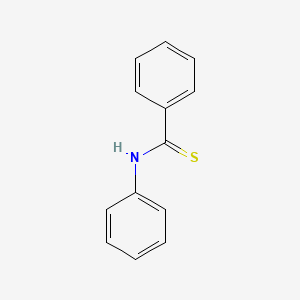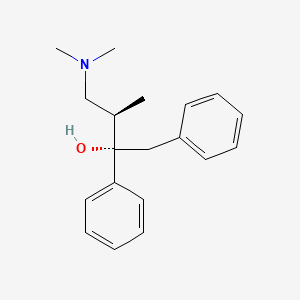
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a chemical compound . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C12H10ClNO3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that 4-Hydroxyquinoline derivatives exhibit reactivity . For instance, the structure of a related compound was supported by the IR spectrum, which showed an absorption band of amide carbonyl at 1667 cm .Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.67 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Balaji et al. (2013) describes the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, including Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, as potential antibacterial agents. These derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Auxiliary-assisted Palladium-catalyzed Modification
D. Shabashov and O. Daugulis (2010) developed a method for the auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives. This technique employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate for selective modification of primary and secondary C-H bonds, showcasing the compound's utility in complex chemical transformations (Shabashov & Daugulis, 2010).
Antimicrobial Applications
Ahmed et al. (2006) highlighted the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, derived from Hydroxyquinoline. This research underscores the compound's relevance in developing new antimicrobial agents (Ahmed et al., 2006).
Environmental and Biological Applications
Li et al. (2006) proposed a method for the determination of trace Cd and Pb in environmental and biological samples, utilizing 8-Hydroxyquinoline as an extractant. This study exemplifies the application of this compound derivatives in environmental chemistry and toxicology (Li et al., 2006).
Chemical Reaction Studies
Ukrainets et al. (2009) investigated the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, highlighting the chemical behavior and potential for generating diverse chemical structures from this compound (Ukrainets et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The specific interactions and resulting changes would depend on the particular target and the chemical structure of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . The downstream effects of these interactions can vary widely and could include changes in cell signaling, gene expression, or metabolic processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific effects would depend on the particular target and the chemical structure of the quinoline derivative.
Action Environment
It is known that the compound has hygroscopic properties and a certain degree of solubility, with higher solubility in alcohols and ketones . These properties could potentially influence the compound’s action and stability in different environments.
Biochemische Analyse
Biochemical Properties
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound interacts with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. Additionally, it can form complexes with metal ions, which may enhance its antimicrobial properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the growth of bacterial cells by disrupting their metabolic processes and preventing the synthesis of essential biomolecules. This disruption can lead to cell death, making it an effective antimicrobial agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential proteins and nucleic acids. This inhibition disrupts the normal functioning of bacterial cells, leading to their death. Additionally, the compound may interact with bacterial DNA, causing changes in gene expression that further contribute to its antimicrobial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of bacterial growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by bacterial enzymes, leading to the formation of metabolites that may also exhibit antimicrobial activity. These metabolic pathways can affect the overall efficacy and toxicity of the compound, influencing its use as an antimicrobial agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its antimicrobial activity. The compound’s ability to form complexes with metal ions may also play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with higher concentrations in certain cellular regions potentially enhancing its antimicrobial effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and efficacy as an antimicrobial agent.
Eigenschaften
IUPAC Name |
ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZGJPEFPRNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224769 | |
| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73987-37-8 | |
| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73987-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73987-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





